Miglustat hydrochloride Miglustat hydrochloride NB-DNJ is an iminosugar that inhibits UDP-glucose ceramide glucosyltransferase and β-glucosidase 2 (IC50s = 32 and 81 μM, respectively, for the rat recombinant enzymes). It also increases the activity of wild-type acid β-glucosidase, as well as the S364R, N370S, V15M, or M123T mutants, in COS-7 cells expressing the human enzymes when used at a concentration of 10 µM. NB-DNJ also inhibits HIV-1 and HIV-2 infection of peripheral blood mononuclear cells (PBMCs; IC50s = 282 and 211 μM, respectively). Formulations containing NB-DNJ have been used in the treatment of Gaucher disease, an inborn error of metabolism characterized as a lysosomal storage disorder resulting from substantial deficiency of β-glucosidase.
Miglustat hydrochloride is an inhibitor of glucosylceramide synthase, primarily to treat Type I Gaucher disease (GD1). Target: OthersMiglustat is an inhibitor of the ceramide-specific glycosyltransferase, which catalyzes the first step of glycosphingolipid biosynthesis and is currently approved for the oral treatment of type 1 GD. Consumption of a standard high-fat breakfast within 30 minutes before administration of miglustat significantly reduced peak exposure but did not significantly affect the extent of systemic exposure to miglustat. The peak plasma concentration (C(max)) decreased by 36% on average following administration with food. Area under the plasma concentration-time curve (AUC(0-infinity)) showed a modest (14%) decrease with food, but the 90% confidence interval was within the acceptance limit of 80% to 125%. The median (min-max) time to C(max) (t(max)) was prolonged from 2.5 (1.0-4.0) hours in the fasted state to 4.5 (1.5-8.0) hours in the fed state, whereas the apparent terminal half-life was approximately 8 hours and not affected by food.
Brand Name: Vulcanchem
CAS No.: 210110-90-0
VCID: VC0003843
InChI: InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1
SMILES: [H+].CCCCN1CC(C(C(C1CO)O)O)O.[Cl-]
Molecular Formula: C10H22ClNO4
Molecular Weight: 255.74 g/mol

Miglustat hydrochloride

CAS No.: 210110-90-0

Cat. No.: VC0003843

Molecular Formula: C10H22ClNO4

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

Miglustat hydrochloride - 210110-90-0

CAS No. 210110-90-0
Molecular Formula C10H22ClNO4
Molecular Weight 255.74 g/mol
IUPAC Name (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Standard InChI InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1
Standard InChI Key QPAFAUYWVZMWPR-ZSOUGHPYSA-N
Isomeric SMILES CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl
SMILES [H+].CCCCN1CC(C(C(C1CO)O)O)O.[Cl-]
Canonical SMILES CCCCN1CC(C(C(C1CO)O)O)O.Cl
Appearance Assay:≥98%A crystalline solid

Chemical and Pharmacological Properties

Structural Characteristics

Miglustat hydrochloride features a piperidine ring with hydroxyl groups at positions 3, 4, and 5, a hydroxymethyl group at position 2, and a butyl chain at position 1 . The hydrochloride salt enhances solubility, with a water solubility of 19.18 mg/mL (75 mM) and stability when stored desiccated at -20°C . Its stereochemistry is critical for binding to GCS, as evidenced by reduced activity in enantiomeric forms .

Mechanism of Action

Miglustat exerts dual pharmacological effects:

  • Substrate Reduction Therapy (SRT): By competitively inhibiting GCS, miglustat reduces the synthesis of glucosylceramide (GlcCer), the substrate accumulating in GD1 due to glucocerebrosidase deficiency . This alleviates lipid-laden macrophage infiltration in organs like the liver and spleen .

  • Pharmacological Chaperoning: Miglustat stabilizes mutant glucocerebrosidase, enhancing its trafficking to lysosomes in cell models . This mechanism is particularly relevant for variants responsive to chaperone-mediated folding .

In NP-C, miglustat modulates calcium homeostasis by reducing ganglioside accumulation, potentially slowing neurodegeneration .

Clinical Applications and Efficacy

Monotherapy

In a landmark 12-month open-label trial, 28 adults with GD1 receiving miglustat (100 mg thrice daily) showed significant reductions in liver (-12%) and spleen (-19%) volumes, alongside a 16.4% decline in chitotriosidase levels . Hematological improvements were modest, with diarrhea (79%) and peripheral neuropathy (7%) as common adverse effects . Long-term studies (24–48 months) demonstrated stabilization of organ volumes and biomarkers in patients transitioning from ERT, supporting its role as maintenance therapy .

Niemann-Pick Disease Type C

In a pivotal randomized trial, miglustat (200 mg thrice daily) stabilized horizontal saccadic eye movement velocity and ambulation in NP-C patients over 24 months . Retrospective cohort studies corroborated these findings, with 70% of patients showing halted neurological progression .

Emerging Applications

  • Tay-Sachs Disease: A 2024 aiHumanoid-simulated trial reported that miglustat+ambroxol combination therapy improved cognitive and motor outcomes in type 1 Tay-Sachs, though real-world validation is pending .

  • Pompe Disease: Miglustat, as Opfolda™, combined with cipaglucosidase alfa, received FDA approval in 2024 for late-onset Pompe disease, demonstrating a 41.3% objective response rate in Phase IIb trials .

Adverse EffectIncidence (%)Management Strategies
Diarrhea60–79Loperamide, dose reduction
Weight Loss30–45Nutritional counseling
Tremor15–20Monitor neurological function
Peripheral Neuropathy5–10Discontinuation if severe

Gastrointestinal effects typically resolve within 4–8 weeks . Long-term use (>2 years) is associated with sustained safety, though vitamin B₁₂ and folate monitoring is advised .

Recent Developments and Future Directions

Formulation Advances

A 2025 patent (EP-03031800) described a column chromatography-free synthesis of high-purity miglustat hydrochloride (melting point: 128°C), enhancing manufacturing scalability .

Clinical Trials

  • Phase III HERIZON-BTC-302 (NCT04820712): Evaluating miglustat+chemotherapy±PD-L1 inhibitors in biliary tract cancers, with preliminary data showing 47.4% response in metastatic disease .

  • PROPEL Trial (2024): ERT-experienced Pompe patients switching to cipaglucosidase alfa+miglustat reported improved 6-minute walk distance (+28 meters) and forced vital capacity (+3.2%) versus placebo .

Investigational Combinations

Preclinical studies suggest synergism between miglustat and:

  • Eliglustat: Dual SRT for neuronopathic GD .

  • Antiretroviral agents: Repurposing for HIV-associated neurocognitive disorders .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator